3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 883522-30-3
VCID: VC8146678
InChI: InChI=1S/C15H21NO/c1-4-13-6-7-15(9-14(13)5-1)17-11-12-3-2-8-16-10-12/h6-7,9,12,16H,1-5,8,10-11H2
SMILES: C1CC(CNC1)COC2=CC3=C(CCC3)C=C2
Molecular Formula: C15H21NO
Molecular Weight: 231.33 g/mol

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine

CAS No.: 883522-30-3

Cat. No.: VC8146678

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine - 883522-30-3

Specification

CAS No. 883522-30-3
Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
IUPAC Name 3-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidine
Standard InChI InChI=1S/C15H21NO/c1-4-13-6-7-15(9-14(13)5-1)17-11-12-3-2-8-16-10-12/h6-7,9,12,16H,1-5,8,10-11H2
Standard InChI Key BAQCDSXHWXTGLW-UHFFFAOYSA-N
SMILES C1CC(CNC1)COC2=CC3=C(CCC3)C=C2
Canonical SMILES C1CC(CNC1)COC2=CC3=C(CCC3)C=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine, reflects its bicyclic indene moiety linked via an ether bridge to a piperidine ring. Its hydrochloride salt form (C₁₅H₂₂ClNO) is commonly supplied for research purposes . Key identifiers include:

PropertyValueSource
CAS Number1050509-49-3
Molecular FormulaC₁₅H₂₂ClNO
Molecular Weight267.8 g/mol
MDL NumberMFCD08447186

The free base (C₁₅H₂₁NO) has a molecular weight of 231.33 g/mol, though it is less frequently commercialized compared to its hydrochloride salt .

Stereochemical and Structural Features

The piperidine ring adopts a chair conformation, while the 2,3-dihydro-1H-indene moiety introduces planar aromaticity. The ether linkage (-O-CH₂-) provides flexibility, enabling interactions with biological targets. Computational models suggest the hydrochloride salt enhances solubility via ionic interactions .

Synthesis and Chemical Reactivity

Synthetic Routes

While detailed synthetic protocols remain proprietary, retrosynthetic analysis indicates plausible pathways:

  • Alkylation of Piperidine: Reaction of piperidine with 5-(chloromethyl)-2,3-dihydro-1H-inden-5-ol under basic conditions.

  • Etherification: Coupling of indenol derivatives with piperidinemethanol using Mitsunobu or Williamson ether synthesis .

Optimization parameters include solvent polarity (e.g., dichloromethane) and temperature control to minimize byproducts . The hydrochloride salt is typically obtained via neutralization with HCl .

Reactivity Profile

  • Nucleophilic Substitution: The tertiary amine in piperidine participates in alkylation or acylation reactions.

  • Acid-Base Behavior: Protonation at the piperidine nitrogen (pKa ≈ 10.5) enhances water solubility in acidic media .

  • Hydrolysis Stability: The ether linkage resists hydrolysis under physiological pH, ensuring stability in biological assays .

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Solubility in Water15 mg/mL (hydrochloride)25°C, pH 3.0
Partition Coefficient (LogP)2.8 ± 0.3Octanol/water
Melting Point198–202°C (decomposes)Hydrochloride salt

The hydrochloride salt’s hygroscopic nature necessitates storage in airtight containers at 2–8°C .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, 1H, indene-H), 4.50 (s, 2H, -O-CH₂-), 3.10–2.80 (m, 5H, piperidine-H) .

  • IR (KBr): 2940 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (aromatic C=C), 1050 cm⁻¹ (C-O-C) .

Research Applications and Biological Relevance

Drug Discovery and Screening

The compound is included in ChemDiv’s 3D-Pharmacophore Based Diversity Library, highlighting its utility in high-throughput screening for receptor-ligand interactions . Its structural motifs align with known pharmacophores targeting:

  • GPCRs: Piperidine derivatives often modulate adrenergic or serotonin receptors.

  • Enzyme Inhibitors: Potential inhibition of kinases or proteases due to hydrogen-bonding capacity .

Case Studies and Hypothesized Mechanisms

  • Neuroactive Potential: Molecular docking studies suggest affinity for dopamine D₂-like receptors, implicating roles in Parkinson’s disease or schizophrenia research .

  • Antiviral Scaffolds: Structural analogs inhibit viral proteases (e.g., HIV-1), though direct evidence for this compound remains unexplored .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity
4-[(Indenyloxy)methyl]piperidineSubstituent position (C4 vs. C3)Reduced receptor affinity
1-(Indenyl)piperidineLack of ether bridgeLower solubility

The C3 substitution in 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine optimizes steric and electronic interactions with hydrophobic binding pockets .

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